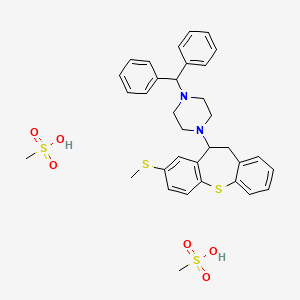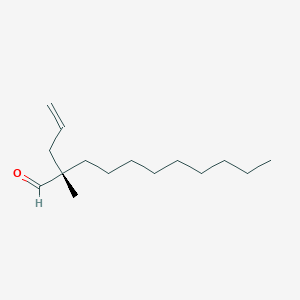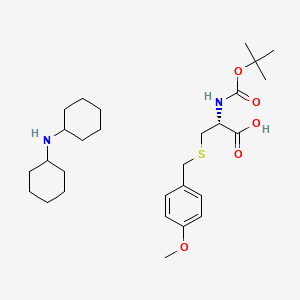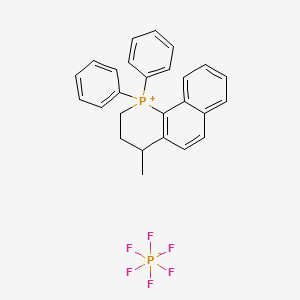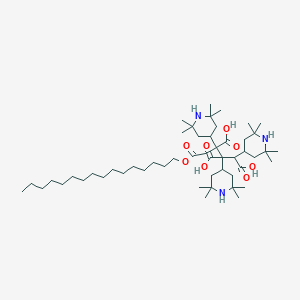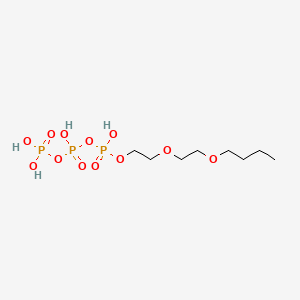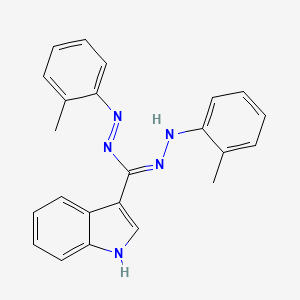
1,5-Bis(2-methylphenyl)-3-(1H-indol-3-yl)formazan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(2-methylphenyl)-3-(1H-indol-3-yl)formazan is a complex organic compound that belongs to the formazan family. Formazans are known for their vibrant colors and are often used as dyes and indicators in various chemical reactions. This particular compound features a unique structure with two 2-methylphenyl groups and an indole moiety, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(2-methylphenyl)-3-(1H-indol-3-yl)formazan typically involves the reaction of 2-methylphenylhydrazine with indole-3-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the formazan compound.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(2-methylphenyl)-3-(1H-indol-3-yl)formazan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,5-Bis(2-methylphenyl)-3-(1H-indol-3-yl)formazan has several applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in biological assays to study enzyme activities and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mecanismo De Acción
The mechanism of action of 1,5-Bis(2-methylphenyl)-3-(1H-indol-3-yl)formazan involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, altering their activities and leading to various physiological effects. The indole moiety in the compound is known to play a crucial role in its biological activity, as indole derivatives are often involved in signaling pathways and receptor interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Diphenyl-3-(1H-indol-3-yl)formazan: Similar structure but lacks the methyl groups on the phenyl rings.
1,5-Bis(4-methylphenyl)-3-(1H-indol-3-yl)formazan: Similar structure with methyl groups at different positions on the phenyl rings.
1,5-Bis(2-methylphenyl)-3-(2H-indol-2-yl)formazan: Similar structure but with a different indole isomer.
Uniqueness
1,5-Bis(2-methylphenyl)-3-(1H-indol-3-yl)formazan is unique due to the specific positioning of the methyl groups on the phenyl rings and the presence of the indole moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
87582-43-2 |
|---|---|
Fórmula molecular |
C23H21N5 |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
N'-(2-methylanilino)-N-(2-methylphenyl)imino-1H-indole-3-carboximidamide |
InChI |
InChI=1S/C23H21N5/c1-16-9-3-6-12-20(16)25-27-23(28-26-21-13-7-4-10-17(21)2)19-15-24-22-14-8-5-11-18(19)22/h3-15,24-25H,1-2H3/b27-23-,28-26? |
Clave InChI |
VRBCKTFQVCITJF-GYLBWFAQSA-N |
SMILES isomérico |
CC1=CC=CC=C1N/N=C(/C2=CNC3=CC=CC=C32)\N=NC4=CC=CC=C4C |
SMILES canónico |
CC1=CC=CC=C1NN=C(C2=CNC3=CC=CC=C32)N=NC4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



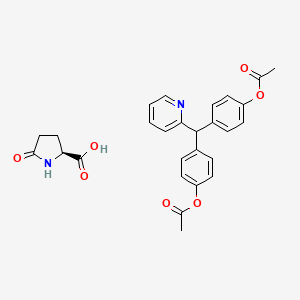
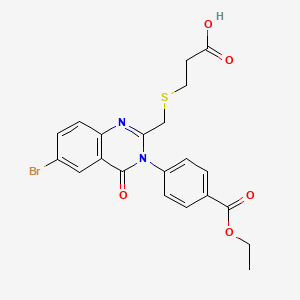
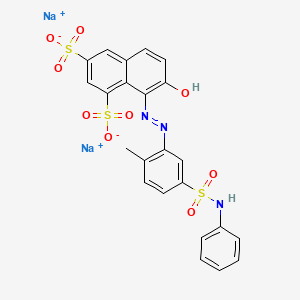
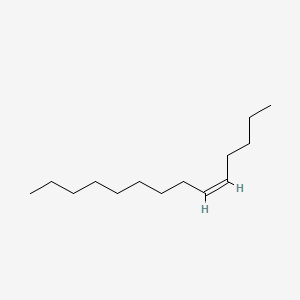
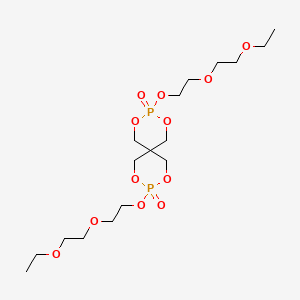
![[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;sulfate](/img/structure/B15182691.png)
